molecular formula C10H10N2O2 B027132 Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate CAS No. 107407-80-7

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate

Cat. No.: B027132
CAS No.: 107407-80-7
M. Wt: 190.2 g/mol
InChI Key: RUBOVOPFBPEEJU-UHFFFAOYSA-N
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Description

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS 107407-80-7) is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with an ester functional group at the 3-position. The compound serves as a versatile intermediate for synthesizing derivatives with tailored properties, such as brominated or aryl-substituted analogs .

Key synthetic routes involve flow chemistry methodologies, enabling efficient generation of the pyrrolo[1,2-c]pyrimidine core through reactive intermediates like ethyl isocyanoacetate . For example, brominated derivatives such as ethyl 5-bromo-7-(2,2,2-trifluoroacetyl)pyrrolo[1,2-c]pyrimidine-3-carboxylate (12f) are synthesized via sequential flow reactions, achieving 73% yield and characterized by IR (C=O stretch at 1700.7 cm⁻¹) and HRMS (346.9015 [M+H]⁺, Δ = −4.6 ppm) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction forms 2-(acylethynyl)pyrroles, which are then treated with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide leads to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum

Biological Activity

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the pyrrolopyrimidine class of compounds, which are known for their significant biological activities. The synthesis of this compound typically involves cyclocondensation reactions, where ethyl isocyanoacetate reacts with pyrrole derivatives under specific conditions. A notable method is the flow synthesis technique that enhances efficiency and yield .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values ranging from 29 to 59 µM against HepG2 liver cancer cells, indicating potential as anticancer agents . The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, as evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Compounds within the pyrrolo[1,2-c]pyrimidine family have also been investigated for antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in various studies. Pyrrolopyrimidine derivatives are known to modulate inflammatory pathways, offering therapeutic avenues for conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example:

Compound Name Structure Type Unique Features
6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylateHalogenated derivativeEnhanced reactivity due to bromine substitution
Pyrrolo[1,2-c]pyrimidin-3-oneOxygen-containing derivativeExhibits different biological activity patterns
5-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acidMethylated derivativePotentially altered solubility and bioavailability

These modifications can enhance solubility, bioavailability, and overall pharmacological efficacy.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug development:

  • Cytotoxicity Studies : A study reported that a derivative exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established drugs like sunitinib. This suggests a promising avenue for further development in cancer therapy .
  • Mechanistic Investigations : Research into the mechanisms of action revealed that certain derivatives induce apoptosis through caspase activation and modulation of apoptotic pathways. This highlights their potential as lead compounds in oncology .
  • Antimicrobial Research : this compound has shown promise against bacterial pathogens in preliminary tests, warranting further investigation into its use as an antimicrobial agent .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis often begins with N-formyl glycine ethyl ester and 2-pyrrolecarbaldehyde.
  • Reagents Used : Common reagents include triphosgene and various halogenating agents (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)).
  • Methods : Techniques such as flow synthesis have been employed to streamline the production process, allowing for efficient scale-up of this compound .

Pharmaceutical Applications

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate has garnered attention in the pharmaceutical industry for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The presence of the pyrrolidine ring enhances its ability to interact with biological targets involved in cancer progression .
  • Antimicrobial Properties : Studies have shown that certain derivatives possess significant antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents .
  • CNS Activity : Some derivatives are being investigated for their potential effects on the central nervous system (CNS), which may lead to new treatments for neurological disorders .

Agricultural Applications

In agriculture, this compound is utilized as a precursor in the synthesis of agrochemicals:

  • Herbicides and Fungicides : The compound serves as a building block in developing herbicides and fungicides, enhancing crop protection against pests and diseases. Its derivatives have been reported to exhibit selective herbicidal activity against specific weed species while being safe for crops .

Case Study 1: Anticancer Derivatives

A study published in a peer-reviewed journal demonstrated that a series of this compound derivatives were tested against human cancer cell lines. The results indicated that some compounds showed IC50 values in the micromolar range, suggesting promising anticancer activity.

Case Study 2: Agricultural Efficacy

Another research effort focused on the herbicidal properties of a specific derivative synthesized from this compound. Field trials showed a significant reduction in weed biomass compared to untreated controls, indicating its potential as an effective herbicide.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate and its derivatives?

The compound is synthesized via condensation reactions between isocyanoacetate esters and pyrrole-2-carboxaldehydes. A common method involves using methyl or ethyl isocyanoacetate with aldehydes in tetrahydrofuran (THF) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base at 40–45°C . Flow synthesis methods have also been developed, enabling telescoped processes where ethyl isocyanoacetate is generated in situ from N-formylglycine and triphosgene, followed by heterocycle formation .

Q. How are structural ambiguities resolved in pyrrolo[1,2-c]pyrimidine derivatives during characterization?

Single-crystal X-ray diffraction is critical for unambiguous structural assignment, as ¹H- and ¹³C-NMR alone may not distinguish between regioisomers (e.g., C5 vs. C7 substitution). For example, in ethyl 5-bromo-7-(2,2,2-trifluoroacetyl)pyrrolo[1,2-c]pyrimidine-3-carboxylate (12f), X-ray confirmed substitution patterns, while NMR data (e.g., δ 10.38 ppm for C7-H) provided supplementary evidence .

Advanced Research Questions

Q. What factors govern regioselectivity in the functionalization of pyrrolo[1,2-c]pyrimidine derivatives?

Kinetic control favors C7 substitution due to enhanced electron delocalization into the adjacent ring, while thermodynamic control stabilizes C5-substituted products. DFT studies reveal nucleophilic character at both positions, with reaction conditions (e.g., temperature, electrophile strength) directing selectivity. For instance, bromination at C7 occurs faster but yields less stable products compared to C5 substitution .

Q. How can continuous flow synthesis improve the scalability of pyrrolo[1,2-c]pyrimidine derivatives?

Flow chemistry enables precise control over reactive intermediates like ethyl isocyanoacetate, minimizing decomposition risks. A telescoped process combines in situ generation of ethyl isocyanoacetate with subsequent cyclization, achieving higher yields (e.g., 73% for 12f) and reduced purification steps compared to batch methods .

Q. What analytical challenges arise in quantifying reaction intermediates, and how are they addressed?

Intermediates such as N-formylglycine derivatives may exhibit instability under standard HPLC conditions. LC-MS with electrospray ionization (ESI) is preferred for tracking transient species, while ¹⁹F-NMR is effective for monitoring trifluoroacetyl-containing intermediates (e.g., δ −71.71 ppm in 12f) .

Q. How can computational methods guide the design of bioactive pyrrolo[1,2-c]pyrimidine derivatives?

Molecular docking and SAR studies leverage DFT-derived electronic profiles (e.g., nucleophilic susceptibility at C5/C7) to predict interactions with biological targets. For example, trifluoroacetyl groups at C7 enhance electrophilicity, potentially improving kinase inhibition .

Q. What is the "halogen dance" phenomenon observed in pyrrolo[1,2-c]pyrimidine functionalization?

Halogen migration during electrophilic substitution (e.g., bromination) can occur due to intermediate σ-complex rearrangements. This complicates regiochemical outcomes but offers opportunities for diversifying substitution patterns. X-ray crystallography and isotopic labeling are used to track such processes .

Comparison with Similar Compounds

Structural Analogs with Substituted Pyrrolo[1,2-c]pyrimidine Cores

Derivatives of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate are modified with halogens, aryl groups, or electron-withdrawing substituents, altering their physicochemical and reactive properties.

Table 1: Key Derivatives and Their Properties

Compound Name CAS No. Molecular Formula Molecular Weight Key Properties
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate 588720-12-1 C₁₀H₉BrN₂O₂ 269.09 High structural similarity (0.83); used as a synthetic intermediate
Ethyl 7-bromo-3-methylpyrrolo[1,2-c]pyrimidine-5-carboxylate 3018893-94-9 C₁₁H₁₀BrN₂O₂ 283.12 Density: 1.54 g/cm³; predicted pKa: 0.48
Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate - C₂₁H₁₅ClN₂O₃S 410.87 Features thiophene and chlorophenyl substituents; studied for fluorescence applications
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4183130 C₂₄H₁₉BrN₂O₄ 479.33 Exhibits a bromobenzoyl group; used in structural studies
  • Reactivity and Applications : Brominated derivatives (e.g., CAS 588720-12-1) are pivotal in cross-coupling reactions, enabling further functionalization . Fluorescent analogs, such as ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate, demonstrate high quantum yields (0.55), making them candidates for chemical sensors .

Heterocyclic Analogs with Distinct Core Structures

Compounds with related heterocycles but divergent cores exhibit differing electronic and steric profiles:

Table 2: Heterocyclic Analogs

Compound Name CAS No. Molecular Formula Key Differences
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate 35445-32-0 C₈H₁₂N₂O₂ Imidazole core instead of pyrrolopyrimidine; lower similarity (0.75)
Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate - C₁₀H₁₀FN₃O₂ Fluorine substituent; imidazopyrimidine core
Ethyl pyrrolo[3,2-d]pyrimidine-4-carboxylate - C₉H₉N₃O₂ Pyrimidine fused at [3,2-d] position; altered reactivity in alkylation and cyclization
  • Synthetic Utility : Imidazole-based analogs are less reactive in hetero-Diels-Alder reactions compared to pyrrolo[1,2-c]pyrimidines due to differences in HOMO-LUMO orbital interactions .

Functional Group Analogs

Modifications to the ester group or adjacent substituents influence solubility and bioactivity:

  • Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate: Lacks the pyrimidine ring but shares the pyrrole-ester motif; used to synthesize thioxopyrimidine derivatives via isothiocyanate reactions .
  • Ethyl 3',5'-diamino-1-methyl-2-oxo-1'-phenylspiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carboxylate: Spirocyclic derivative with enhanced rigidity; synthesized via multicomponent reactions .

Properties

IUPAC Name

ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-4-3-5-12(8)7-11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBOVOPFBPEEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376956
Record name Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107407-80-7
Record name Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate

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